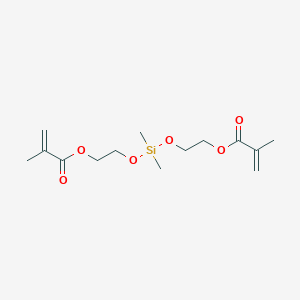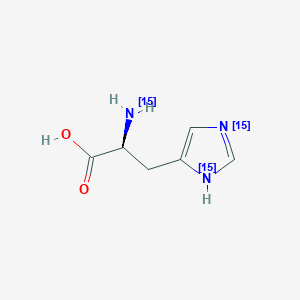
2,6-Naphthalenedisulfonic acid disodium salt, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Naphthalenedisulfonic acid disodium salt, 97%, is a chemical compound with the molecular formula C10H6(SO3Na)2. It is a white to almost white powder or crystalline substance that is highly soluble in water. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedisulfonic acid disodium salt can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum, resulting in the formation of naphthalenedisulfonic acid. This acid is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of 2,6-Naphthalenedisulfonic acid disodium salt typically involves large-scale sulfonation reactors where naphthalene is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the disodium salt. The product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into naphthalenediols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration typically involves nitric acid, while halogenation uses halogens like chlorine or bromine
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediols
Substitution: Nitro-naphthalenes and halogenated naphthalenes
Scientific Research Applications
2,6-Naphthalenedisulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Acts as a staining agent for biological specimens.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Employed as a dispersing agent in concrete and as a surfactant in various formulations .
Mechanism of Action
The mechanism of action of 2,6-Naphthalenedisulfonic acid disodium salt involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. In industrial applications, its surfactant properties help in reducing surface tension and improving the dispersion of particles .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 1,3,6-Naphthalenetrisulfonic acid
- 2,7-Naphthalenedisulfonic acid disodium salt
Uniqueness
2,6-Naphthalenedisulfonic acid disodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and strong acidic properties .
Properties
Molecular Formula |
C10H8Na2O6S2 |
|---|---|
Molecular Weight |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
InChI Key |
IBIDRGYZQLRDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)



